5-Chloro-6-fluoropyridin-2-OL
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Overview
Description
5-Chloro-6-fluoropyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridin-2(1H)-one: The synthesis of 5-Chloro-6-fluoropyridin-2(1H)-one can be achieved through the halogenation of pyridin-2(1H)-one. This involves the selective introduction of chlorine and fluorine atoms at the 5 and 6 positions of the pyridine ring, respectively. The reaction typically employs reagents such as chlorine gas and fluorine gas under controlled conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 5-chloro-2(1H)-pyridinone with a fluorinating agent. This reaction is carried out in the presence of a suitable base and solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of 5-Chloro-6-fluoropyridin-2(1H)-one often involves large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-6-fluoropyridin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-6-fluoropyridin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of probes for imaging and diagnostic applications.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in the design and synthesis of novel drug candidates.
Industry: In the industrial sector, 5-Chloro-6-fluoropyridin-2(1H)-one is utilized in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
5-Chloro-2(1H)-pyridinone: Lacks the fluorine atom at the 6 position.
6-Fluoro-2(1H)-pyridinone: Lacks the chlorine atom at the 5 position.
5-Bromo-6-fluoropyridin-2(1H)-one: Contains a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-6-fluoropyridin-2(1H)-one is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and research tool.
Properties
Molecular Formula |
C5H3ClFNO |
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Molecular Weight |
147.53 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
InChI Key |
TVLCLUNFMLUDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)F |
Origin of Product |
United States |
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